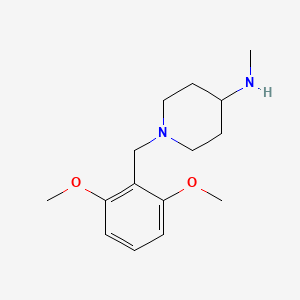

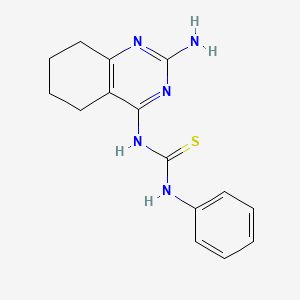

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine, also known as DMMP, is an organic compound with a variety of applications in scientific research. DMMP is a colorless and odorless solid that is soluble in water and alcohol. It has a molecular weight of 209.30 g/mol and is synthesized from 1-(2,6-dimethoxybenzyl)-4-piperidinol and methyl iodide. Due to its properties, DMMP has been used in a wide range of applications, including drug research, biochemical studies, and physiological studies.

Applications De Recherche Scientifique

Fluorescence Enhancement

The study of the fluorescence properties of trans-4-aminostilbene derivatives, including those similar in structure to 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine, demonstrates significant enhancements in fluorescence yield upon the introduction of N-phenyl substituents. This modification leads to a more planar structure, which is advantageous for fluorescence applications due to increased charge-transfer character in the fluorescent excited state, offering potential uses in optical and electronic devices (Yang et al., 2002).

Enantioselective Oxidation

Research into the electrocatalytic oxidation of amines, including structures related to 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine, has led to the development of a gold electrode modified by a chiral nitroxyl radical compound for the enantioselective oxidation of amines. This process is crucial for the synthesis of chiral amines, which are important in pharmaceuticals and agrochemicals (Kashiwagi et al., 1999).

Antineoplastic Activity

The synthesis and evaluation of derivatives of 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine have shown significant antineoplastic (anti-cancer) activity. These compounds exhibit potent inhibitory effects on tubulin polymerization, indicating potential applications in cancer treatment (Pettit et al., 2003).

Nano-Structured Materials

The use of benzoxazine dimer complexes, which are related to the chemical structure of interest, has been explored for the synthesis of nano-structured ceria (CeO2). This material has important applications in catalysis, fuel cells, and environmental remediation due to its unique thermal and chemical stability (Veranitisagul et al., 2011).

Dual Inhibitor for Neurodegenerative Diseases

A derivative of 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine has been identified as a dual inhibitor of cholinesterase and monoamine oxidase, showing promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This multifunctional approach targets several pathological pathways simultaneously, potentially offering more effective therapeutic strategies (Bautista-Aguilera et al., 2014).

Mécanisme D'action

Target of Action

The primary target of the compound 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

The compound 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine interacts with its target, Beta-secretase 1, leading to the cleavage at the N-terminus of the A-beta peptide sequence, between residues 671 and 672 of APP . This results in the generation and extracellular release of beta-cleaved soluble APP, and a corresponding cell-associated C-terminal fragment .

Biochemical Pathways

The biochemical pathways affected by 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine involve the proteolytic processing of the amyloid precursor protein (APP). The cleavage of APP leads to the generation and extracellular release of beta-cleaved soluble APP

Result of Action

The molecular and cellular effects of the action of 1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine involve the generation and extracellular release of beta-cleaved soluble APP, and a corresponding cell-associated C-terminal fragment

Propriétés

IUPAC Name |

1-[(2,6-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-16-12-7-9-17(10-8-12)11-13-14(18-2)5-4-6-15(13)19-3/h4-6,12,16H,7-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSOHLHQWSFYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethoxybenzyl)-n-methylpiperidin-4-amine | |

CAS RN |

397245-00-0 |

Source

|

| Record name | 1-(2,6-Dimethoxybenzyl)-N-methylpiperidine-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2683921.png)

![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide](/img/structure/B2683925.png)

![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2683927.png)

![Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2683930.png)

![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)

![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)

![2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2683940.png)